2-氯-3-(2-噻吩基)喹喔啉

描述

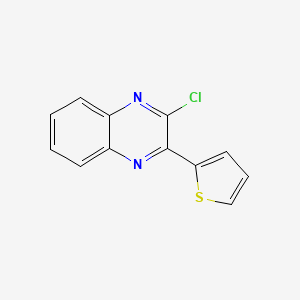

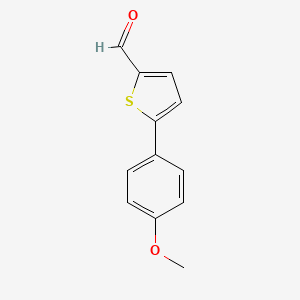

“2-Chloro-3-(2-thienyl)quinoxaline” is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of “2-Chloro-3-(2-thienyl)quinoxaline” involves the reaction of o-phenylenediamine and 2-thenoylpyruvate, followed by treatment with phosphorus oxychloride . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2-thienyl)quinoxaline” includes a fused benzene and pyrazine ring, which is a characteristic feature of quinoxalines . The structure has been analyzed using techniques such as FTIR spectra, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical behavior of “2-Chloro-3-(2-thienyl)quinoxaline” towards nucleophilic reagents such as amines, acid hydrazides, alkoxides, and sodium hydroxide has been described . It has also been used in the formation of other compounds, such as 2-Chloro-3-(piperazin-2-yl)quinoxaline .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(2-thienyl)quinoxaline” include a molecular weight of 246.715 Da and a mono-isotopic mass of 246.001846 Da . More detailed properties such as density, boiling point, vapor pressure, and others can be found in the referenced source .科学研究应用

Physicochemical Applications

Quinoxaline, the core structure of “2-Chloro-3-(2-thienyl)quinoxaline”, has been a subject of extensive research due to its wide range of physicochemical activities . It has been utilized in the design and development of numerous bioactive molecules, dyes, and fluorescent materials .

Electroluminescent Materials

Quinoxaline derivatives have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications such as light-emitting diodes (LEDs) and other electronic devices .

Solar Cell Applications

Quinoxaline derivatives have also been used as organic sensitizers for solar cell applications . They can absorb light and generate charge carriers, which can then be used to produce electricity .

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various fields, including solar cells, LEDs, and photodetectors .

Antifungal Applications

A study has shown that “2-Chloro-3-hydrazinylquinoxaline”, a derivative of “2-Chloro-3-(2-thienyl)quinoxaline”, has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . It showcased dual attributes of antifungal and anti-inflammatory properties .

Anti-Inflammatory Applications

In addition to its antifungal properties, “2-Chloro-3-hydrazinylquinoxaline” has also shown anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions associated with inflammation .

未来方向

Quinoxalines, including “2-Chloro-3-(2-thienyl)quinoxaline”, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, indicating a promising future in medicinal chemistry . Due to their essential role in treating infectious diseases, numerous synthetic routes have been developed, with a focus on green chemistry and cost-effective methods .

属性

IUPAC Name |

2-chloro-3-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYUCZXMDOQOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384301 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-thienyl)quinoxaline | |

CAS RN |

71266-18-7 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)